molecular formula C24H32N2O3S B6061567 N-[1-(4-METHANESULFONYLPHENYL)PROPYL]-1-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE

N-[1-(4-METHANESULFONYLPHENYL)PROPYL]-1-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B6061567
M. Wt: 428.6 g/mol
InChI Key: TXPIKZWXWIXGMF-UHFFFAOYSA-N
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Description

N-[1-(4-Methanesulfonylphenyl)propyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a piperidine ring, a methanesulfonyl group, and aromatic substituents.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-N-[1-(4-methylsulfonylphenyl)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3S/c1-4-23(19-9-11-22(12-10-19)30(3,28)29)25-24(27)20-13-15-26(16-14-20)17-21-8-6-5-7-18(21)2/h5-12,20,23H,4,13-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPIKZWXWIXGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methanesulfonylphenyl)propyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride and a suitable base.

    Attachment of Aromatic Substituents: The aromatic substituents can be introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially yielding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like aluminum chloride and sulfuric acid.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development.

    Biochemical Research: It can be used as a probe to study enzyme interactions and metabolic pathways.

Industry:

    Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Engineering: It can be used to develop advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-[1-(4-methanesulfonylphenyl)propyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • N-[1-(4-Methoxyphenyl)propyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide
  • N-[1-(4-Chlorophenyl)propyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide
  • N-[1-(4-Nitrophenyl)propyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide

Uniqueness: N-[1-(4-methanesulfonylphenyl)propyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide is unique due to the presence of the methanesulfonyl group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group.

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